1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene
Overview
Description
1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C15H22. It is a colorless to pale yellow solid that is sparingly soluble in chloroform and slightly soluble in methanol . This compound is known for its unique structure, which includes a tetrahydronaphthalene core substituted with five methyl groups.
Mechanism of Action
Target of Action
It is known to be an analog of targretin , a retinoid X receptor (RXR) agonist
Result of Action
1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene has been shown to induce apoptosis in certain leukemia cell lines . This suggests that it may have potential therapeutic effects in the treatment of leukemia, but more research is needed to fully understand its cellular and molecular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known that thermal decomposition can lead to the release of irritating gases and vapors . Also, it should be stored in a refrigerator to maintain its stability .
Preparation Methods
The synthesis of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene typically involves the reaction of 2,5-dimethyl-2,5-hexanediol with a suitable catalyst under controlled conditions . The reaction conditions often include elevated temperatures and the use of solvents such as toluene. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of fully saturated hydrocarbons.
Scientific Research Applications
1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Medicine: Its analogs are being explored for their potential therapeutic effects, particularly in the treatment of cancers.
Comparison with Similar Compounds
1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene can be compared with other similar compounds such as:
1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydronaphthalen-2-ol: This compound has a similar structure but with an additional hydroxyl group, which can significantly alter its chemical properties and reactivity.
6-Acetyl-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene: The presence of an acetyl group in this compound introduces different functional properties, making it useful in different chemical contexts.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
1,1,4,4,6-pentamethyl-2,3-dihydronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22/c1-11-6-7-12-13(10-11)15(4,5)9-8-14(12,2)3/h6-7,10H,8-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISXBZVAYNUAKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CCC2(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216952 | |
Record name | 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50216952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6683-48-3 | |
Record name | 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6683-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006683483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50216952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.023 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT2SN6375F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the importance of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene in pharmaceutical chemistry?
A: this compound serves as a crucial building block in the synthesis of Bexarotene [, ]. Bexarotene is an antineoplastic agent, specifically a retinoid, recognized for its therapeutic applications in treating cutaneous T-cell lymphoma.
Q2: Can you describe the synthesis of this compound as described in the research?
A: The synthesis of this compound begins with 2,5-dimethyl-2,5-hexanediol as the starting material []. The process involves two key chemical reactions:
- Friedel-Crafts alkylation: The halogenated intermediate then undergoes Friedel-Crafts alkylation, which ultimately leads to the formation of this compound. The research investigates the mechanisms of both reactions and discusses factors influencing reaction yields [].
Q3: Is there a more efficient method for synthesizing the key Bexarotene intermediate, 4-[(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthalene)methoxyl]methyl benzoate, compared to traditional methods?
A: Yes, research suggests a more efficient one-step synthesis method for 4-[(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthalene)methoxyl]methyl benzoate []. This method utilizes readily available materials like this compound, mono-methyl terephthalate, and common chlorinating agents like thionyl chloride or oxalyl chloride. This approach simplifies the reaction process, offers milder reaction conditions, and achieves a higher yield (up to 95%) compared to the traditional method's 70% yield []. Moreover, it eliminates the need for hazardous reagents like phosphorus pentachloride and nitromethane, making it safer and more cost-effective for large-scale production.
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